
Enalapril Diketopiperazine
Descripción general
Descripción
Enalapril Diketopiperazine (DKP) is a cyclic dipeptide derivative formed as a major degradation product of the angiotensin-converting enzyme inhibitor (ACEI) enalapril maleate (EM). It arises via intramolecular cyclization under acidic conditions (pH < 2) or thermal stress during manufacturing processes such as hot-melt extrusion (HME) . Structurally, DKP retains the core diketopiperazine ring but lacks the active pharmacophore required for ACE inhibition, rendering it therapeutically inert.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of enalapril diketopiperazine involves the thermal degradation of enalapril maleate. This process can be accelerated by the presence of certain polymers, such as Eudragit E. The reaction kinetics of the solid-state degradation process of pure enalapril maleate and Eudragit E/enalapril maleate mixtures with different weight ratios have been studied . The activation energy for the formation of this compound from pure enalapril maleate is approximately 141.2 kJ/mol, which is significantly reduced to 86.7 kJ/mol in the presence of Eudragit E .
Industrial Production Methods: Industrial production of this compound typically involves controlled thermal degradation processes. The stability of enalapril maleate is dependent on the weight ratio of enalapril maleate and Eudragit E, with the degradation process being exacerbated by the interaction between Eudragit E and the carboxyl group of maleic acid .
Análisis De Reacciones Químicas
Types of Reactions: Enalapril diketopiperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is known to form through thermal-induced intramolecular interactions, leading to the formation of a six-membered cyclic anhydride .
Common Reagents and Conditions: The formation of this compound is influenced by the presence of polymers like Eudragit E, which interact with the carboxyl group of enalapril maleate. The degradation process is also affected by the pH of the environment, with neutral pH promoting the highest stability .
Major Products Formed: The major product formed from the thermal degradation of enalapril maleate is this compound. This compound is characterized by its six-membered cyclic anhydride structure .
Aplicaciones Científicas De Investigación
Chemical Properties and Stability
Enalapril DKP has a molecular formula of and a molecular weight of 358.43 g/mol. It is formed through thermal degradation processes of enalapril, often influenced by environmental conditions such as temperature and humidity. The stability of enalapril and its derivatives, including DKP, is crucial for ensuring the efficacy and safety of pharmaceutical formulations.
Stability Studies
Research indicates that enalapril undergoes intramolecular cyclization leading to DKP formation under thermal stress. A study demonstrated that the presence of excipients like Eudragit E can accelerate this degradation process, highlighting the need for careful formulation strategies to enhance the stability of enalapril-based products .
Condition | Degradation Product | Formation Rate |
---|---|---|
High Temperature | Enalaprilat, DKP | Increased |
Low Temperature | Minimal DKP Formation | Decreased |
Humidity | Accelerated DKP Formation | High |
Analytical Methods for Detection
Various analytical techniques have been employed to quantify Enalapril DKP in pharmaceutical formulations. High-Performance Thin-Layer Chromatography (HPTLC) has been effectively utilized to distinguish between enalapril, enalaprilat, and DKP based on their retention factors (Rf values). For instance, Rf values were reported as 0.52 for enalaprilat, 0.62 for enalapril, and 0.82 for DKP . This method allows for accurate monitoring of DKP levels during stability studies.
Clinical Implications
The clinical relevance of Enalapril DKP lies in its implications for drug formulation and safety. As a known impurity, its presence in pharmaceutical products can affect the therapeutic efficacy and safety profile of enalapril. Research has shown that formulations containing stearic acid can stabilize enalapril by reducing the formation of both enalaprilate and DKP .
Case Studies
- LENA Project : A clinical study aimed at developing an age-appropriate formulation of enalapril for pediatric use highlighted the importance of controlling degradation products like DKP. The study found that a novel formulation demonstrated bioavailability comparable to traditional tablets while being clinically safe for children .
- Stability Analysis : A study on the interaction between enalapril maleate and various excipients revealed that certain combinations could lead to increased DKP formation, necessitating thorough compatibility testing during formulation development .
Mecanismo De Acción
Enalapril diketopiperazine can be compared with other diketopiperazine derivatives and angiotensin-converting enzyme inhibitors. Similar compounds include captopril and quinapril, both of which are angiotensin-converting enzyme inhibitors used to treat hypertension and heart failure . Unlike this compound, captopril contains a sulfhydryl group, which may be associated with a higher incidence of adverse reactions . Quinapril, on the other hand, is de-esterified in the liver to its active form, quinaprilat, similar to the conversion of enalapril to enalaprilat . The unique thermal degradation properties and the influence of polymers on the stability of this compound distinguish it from these similar compounds.
Comparación Con Compuestos Similares
Comparison with Structurally Related ACE Inhibitors
ACE inhibitors sharing the N-carboxyalkyl dipeptide backbone are prone to DKP formation. Below is a comparative analysis of enalapril DKP with analogous degradation products:
Structural and Degradation Pathway Similarities
Compound | Degradation Pathway | Primary Degradant | Conditions Promoting DKP Formation |
---|---|---|---|
Enalapril | Intramolecular cyclization | Enalapril DKP | Acidic pH (<2), thermal stress (>70°C) |
Imidapril | Hydrolysis + cyclization | Imidapril DKP | High humidity, nitrosation |
Quinapril | Cyclization | Quinapril DKP | Solid-state storage, pH variability |
Ramipril | Thermal degradation | Ramipril DKP | High-temperature processing |
Moexipril | Hydrolysis followed by cyclization | Moexipril DKP | Moisture, excipient interactions |
Key Observations :
- Enalapril DKP is predominantly formed under acidic or thermal conditions, with up to 26.48% degradation observed during HME at 100°C .
- typhimurium TA 1535 post-nitrosation (1.12 mg/mL) .
- Quinapril DKP resists stabilization via salt formation, a method effective for enalapril and moexipril .
Mutagenicity and Carcinogenic Potential
- Enalapril DKP : Demonstrates mutagenicity in S. typhimurium TA 1535 after N-nitrosation, likely due to nitroso compound generation in gastric environments .
- Imidapril DKP: Non-mutagenic in Ames tests (TA 98/100 strains) unless nitrosated, highlighting divergent safety profiles among ACEIs .
Stabilization Strategies
Notable Findings:
- β-cyclodextrin enhances enalapril stability by 2.1-fold in solution via molecular encapsulation .
- Stearic acid reduces DKP formation in enalapril pellets by mitigating intramolecular cyclization .
Pharmaceutical Implications
- Thermal Degradation : Enalapril DKP formation escalates at extrusion temperatures >70°C, necessitating low-temperature processing with polymers like Eudragit® E PO .
- Dissolution Impact : Tablets with 20% infill release 81.93% enalapril and 19.27% DKP , underscoring formulation-dependent degradation .
- Analytical Methods : HPTLC and HPLC methods (LOD: 19.4 ng/mL) reliably quantify DKP, critical for quality control .
Actividad Biológica
Enalapril, a widely used antihypertensive medication, is a prodrug that converts to its active form, enalaprilat, after administration. During the degradation of enalapril maleate (EM), diketopiperazine (DKP) is formed as a significant degradation product. This article examines the biological activity of enalapril diketopiperazine, focusing on its pharmacological effects, stability, and mechanisms of action.
Enalapril itself acts primarily by inhibiting the angiotensin-converting enzyme (ACE), which leads to decreased production of angiotensin II, a potent vasoconstrictor. This results in lowered blood pressure and reduced strain on the cardiovascular system. The diketopiperazine derivative formed during the degradation process may exhibit similar or altered biological activities.
Pharmacological Studies
- Antioxidant Properties : Research indicates that enalapril and its derivatives enhance glutathione-dependent antioxidant defenses in various tissues. For instance, a study demonstrated that enalapril significantly increased total glutathione content and activities of antioxidant enzymes in mouse tissues, suggesting potential protective effects against oxidative stress .
- Respiratory Effects : A study involving co-administration of enalapril with diltiazem found that while enalapril increased cough reflex and tracheal smooth muscle reactivity, the combination therapy mitigated these adverse effects. This suggests that DKP might influence respiratory responses when formed from enalapril .
- Stability and Degradation : The stability of enalapril and its conversion to diketopiperazine are influenced by environmental factors such as pH and temperature. Under acidic conditions, DKP formation is favored, while alkaline conditions lead primarily to enalaprilat formation . The degradation kinetics indicate that DKP can form through thermal degradation pathways, which can impact the biological availability and efficacy of enalapril formulations .
Case Studies
Several studies have investigated the biological implications of diketopiperazine formation:
- Study on Stability : A study assessed the stability of enalapril maleate under various stress conditions, revealing that DKP was a major degradation product under both hydrolytic and thermal stress. The findings emphasized the need for formulation strategies to minimize DKP formation to maintain drug efficacy .
- Pharmacokinetic Studies : Clinical pharmacokinetic studies have shown that variations in formulation can affect the rate at which enalapril is converted to its active form and its degradation products. For example, formulations containing stearic acid were found to stabilize enalapril against rapid degradation into DKP .
Table 1: Stability Data of Enalapril Maleate Under Different Conditions
Condition | Time (hrs) | % Remaining Enalapril | Major Degradation Product |
---|---|---|---|
Hydrolysis (0.1 N NaOH) | 0.5 | 7.5 | Enalaprilat |
Hydrolysis (Water) | 24 | 95.2 | Diketopiperazine |
Thermal Stress | Varies | Decreases over time | Diketopiperazine |
Table 2: Antioxidant Activity Enhancement by Enalapril
Tissue | GSSG + GSH Content Increase (%) | Se-GPx Activity Increase (%) |
---|---|---|
Erythrocytes | 147 | 21 |
Brain | 112 | 42 |
Lung | 67 | Not measured |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying Enalapril Diketopiperazine in pharmaceutical formulations?
- Methodology : Use reversed-phase HPLC with a C18 column (e.g., 150 mm × 4.6 mm, 5 μm) and a mobile phase of methanol-phosphate buffer (pH 2.2, 0.01 M) in a 55:45 ratio. Detection is performed at 215 nm with a flow rate of 1.0 mL/min. System suitability requires resolution ≥2.0 between DKP, enalapril, enalaprilat, and maleic acid peaks. Salicylic acid (60 μg/mL) is used as an internal standard for quantification .
- Validation : Ensure limits of detection (DL: 0.18 μg/mL) and quantitation (QL: 0.56 μg/mL) are met using calibration curves. Intra-assay precision should have RSD ≤2.0% .
Q. Which factors accelerate DKP formation in enalapril formulations?
- Key Factors :
- Temperature/Humidity : Accelerated stability studies (40°C/75% RH) show increased DKP formation over time due to cyclization .
- pH : Neutral and alkaline conditions favor intramolecular aminolysis, leading to DKP, while acidic conditions promote concurrent hydrolysis .
- Excipients : Certain tablet excipients (e.g., binders) may catalyze degradation. Use pH 2.2 phosphate buffers to stabilize formulations during testing .
Q. What are the standard protocols for stress testing enalapril to study DKP degradation?
- Stress Conditions :
- Hydrolytic : Expose enalapril to 0.1 M HCl (acidic), pH 7.0 buffer (neutral), or 0.1 M NaOH (alkaline) at 80°C for 24–72 hours .
- Thermal : Heat solid-state enalapril maleate at 120–130°C to observe DKP formation via FT-IR (peaks at 1672 cm⁻¹ and 1738 cm⁻¹) .
- Oxidative : Use 3% H₂O₂; enalapril is stable under oxidative stress, with minimal DKP formation .
Q. How are detection limits and system suitability validated for DKP analysis?
- Detection Limits : Calculate using DL = 3.3σ/S and QL = 10σ/S, where σ is the standard deviation of the response and S is the calibration curve slope. For HPLC, DL = 0.18 μg/mL and QL = 0.56 μg/mL .
- System Suitability : Ensure column efficiency ≥1000 theoretical plates/meter for enalaprilat and ≥2500 plates/meter for DKP. Peak tailing for enalapril must be ≤2.0 .
Q. What pharmacopeial specifications govern DKP quantification?
- USP/BP Requirements : Total related substances (including DKP) must not exceed 5.0% in formulations. Use resolution solutions containing 0.003 mg/mL enalaprilat and 0.3 mg/mL enalapril maleate to validate chromatographic separation .
Advanced Research Questions
Q. What mechanistic pathways explain DKP formation versus amide hydrolysis in enalapril degradation?
- Cyclization vs. Hydrolysis : Under neutral/alkaline conditions, intramolecular aminolysis dominates, forming DKP via a six-membered transition state. Acidic conditions favor ester hydrolysis to enalaprilat, with slower DKP formation due to protonation of the amine nucleophile .
- Kinetics : Solid-state degradation follows autocatalytic kinetics (activation energy: 195 ± 12 kJ/mol) with sigmoidal decomposition curves .
Q. How can contradictions in degradation rates across studies be resolved?
- Case Example : Some studies report higher DKP levels in tablets under accelerated conditions, while others note variability due to excipient interactions. Resolve discrepancies by standardizing stress protocols (e.g., fixed humidity/temperature) and using excipient-free controls .
- Data Normalization : Express degradation rates as % w/w of initial enalapril content and account for matrix effects using forced degradation studies .
Q. How do advanced formulation techniques (e.g., 3D printing) influence DKP formation?
- Hot-Melt Extrusion : Processing at 70°C increases DKP content (up to 22.74% in 3D-printed tablets) due to thermal cyclization. Reduced infill density (20–25%) marginally improves stability but requires geometry adjustments to maintain dosage .
- Polymer Interactions : FT-IR analysis reveals no chemical interactions between enalapril and polymers like bPMMA, suggesting physical stability challenges dominate .
Q. What computational models predict DKP stability and crystallinity?
- In Silico Tools : Simulated annealing Monte Carlo (SAMC) predicts hydrogen-bonded crystalline packing of DKP derivatives. Validate using powder diffraction and Ck* (crystalline packing efficiency) metrics .
- Degradation Modeling : Use Arrhenius equations to extrapolate shelf life from accelerated stability data, incorporating activation energy values .
Q. Which advanced spectroscopic techniques characterize DKP and its degradation intermediates?
Propiedades
IUPAC Name |
ethyl (2S)-2-[(3S,8aS)-3-methyl-1,4-dioxo-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazin-2-yl]-4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4/c1-3-26-20(25)17(12-11-15-8-5-4-6-9-15)22-14(2)18(23)21-13-7-10-16(21)19(22)24/h4-6,8-9,14,16-17H,3,7,10-13H2,1-2H3/t14-,16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZHNHHJUGMMLV-XIRDDKMYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CCCC3C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3CCC[C@H]3C2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10151178 | |
Record name | Enalapril diketopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115729-52-7 | |
Record name | Ethyl (αS,3S,8aS)-hexahydro-3-methyl-1,4-dioxo-α-(2-phenylethyl)pyrrolo[1,2-a]pyrazine-2(1H)-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115729-52-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Enalapril diketopiperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115729527 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Enalapril diketopiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10151178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[1-(S)-Ethoxycarbonyl-3-phenylpropyl]-3-methyl-hexahydro-pyrrolo[1,2-a]pyrazin-1,4-dion | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENALAPRIL DIKETOPIPERAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/609HCJ5DV4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.